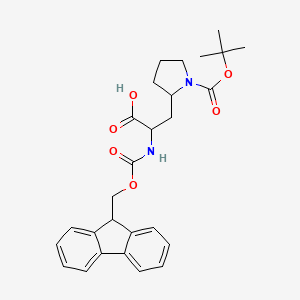

2-N-Fmoc-amino-3-(2-N-boc-amino-pyrrolidinyl)propionic acid

Description

Chemical Structure: 2-N-Fmoc-amino-3-(2-N-Boc-amino-pyrrolidinyl)propionic acid (CAS: 313052-08-3) is a specialized amino acid derivative featuring two orthogonal protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino position.

- Boc (tert-butoxycarbonyl) on the pyrrolidinyl β-amino group.

Molecular Formula: C₂₇H₃₃N₃O₆

Molecular Weight: 495.57 g/mol .

Applications:

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints via the pyrrolidinyl ring, which can influence peptide secondary structures such as β-turns or helices .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-8-9-17(29)15-23(24(30)31)28-25(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,8-9,14-16H2,1-3H3,(H,28,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZFLORRBDPBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-N-Fmoc-amino-3-(2-N-boc-amino-pyrrolidinyl)propionic acid typically involves multiple steps, starting with the protection of amino groups using Fmoc and Boc chemistry

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the necessary reactions under controlled conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Glycosylation via Chemoselective Oxime Ligation

This compound facilitates glycopeptide synthesis through oxime ligation between its N-alkylaminooxy side chain and reducing sugars. Studies demonstrate:

The Boc-protected pyrrolidinyl amino group remains inert during glycosylation, ensuring selective modification at the Fmoc-protected site .

Peptide Coupling Reactions

In SPPS, the carboxylic acid group participates in amide bond formation. Standard coupling protocols involve:

-

Solvents : DMF or DCM

Mechanism :

-

Activation : The carboxylic acid reacts with HBTU to form an active ester intermediate.

-

Nucleophilic Attack : The amine of the incoming amino acid attacks the activated carbonyl, forming a peptide bond .

The Boc group on the pyrrolidine ring remains stable during Fmoc-based SPPS, allowing sequential deprotection and elongation .

a) Fmoc Removal

b) Boc Removal

Selectivity : The Fmoc group is selectively cleaved before Boc under basic conditions, enabling orthogonal protection strategies .

Cyclization via Intramolecular Amidation

Under high-dilution conditions, the compound forms cyclic peptides through intramolecular reactions:

| Cyclization Agent | Solvent | Yield | Ring Size |

|---|---|---|---|

| HATU | DMF | 60–70% | 5–7-membered |

| DIC/Cl-HOBt | DCM | 50–65% | 6-membered |

Cyclization is sterically guided by the pyrrolidinyl moiety, favoring constrained conformations .

Role of Protective Groups

| Group | Function | Stability Profile |

|---|---|---|

| Fmoc | Temporary α-amino protection | Labile to bases (e.g., piperidine) |

| Boc | Permanent side-chain protection | Stable to bases, labile to acids |

The orthogonal stability of Fmoc and Boc allows sequential deprotection, critical for synthesizing branched peptides .

Side Reactions and Mitigation

Scientific Research Applications

Peptide Synthesis

Fmoc-Dap is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that can be easily removed under mild basic conditions. This characteristic allows for the sequential addition of amino acids to form peptides.

Advantages in Peptide Synthesis

- Stability : The Fmoc group offers excellent stability during the synthesis process.

- Compatibility : It is compatible with various coupling reagents, enhancing the efficiency of peptide assembly.

Pharmaceutical Intermediates

Fmoc-Dap acts as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules.

Case Studies

- Antiviral Agents : Research has demonstrated that derivatives of Fmoc-Dap can exhibit antiviral properties, making them candidates for further drug development.

- Anticancer Compounds : Some studies have reported the use of Fmoc-Dap derivatives in the synthesis of anticancer agents, highlighting its versatility in medicinal chemistry.

Catalysis

The compound has been explored as a catalyst in organic reactions due to its unique structural features. Its ability to facilitate various chemical transformations makes it a valuable reagent in synthetic organic chemistry.

Applications in Catalysis

- Asymmetric Synthesis : Fmoc-Dap has been used in asymmetric reactions to produce chiral molecules, which are essential in pharmaceutical applications.

Research and Development

Research involving Fmoc-Dap has expanded into various fields including:

- Material Science : Its derivatives are being investigated for use in polymer chemistry and materials science.

- Bioconjugation : The compound's reactive groups allow for bioconjugation techniques, which are crucial in developing targeted drug delivery systems.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building blocks for peptides | Stability and ease of removal of protecting groups |

| Pharmaceutical Intermediates | Synthesis of antiviral and anticancer agents | Versatile modifications leading to bioactive compounds |

| Catalysis | Facilitating organic reactions | Enhances efficiency and selectivity |

| Research and Development | Material science and bioconjugation | Expands potential applications in various fields |

Mechanism of Action

The mechanism by which 2-N-Fmoc-amino-3-(2-N-boc-amino-pyrrolidinyl)propionic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc and Boc groups protect amino groups, preventing unwanted side reactions. Once the synthesis is complete, these protecting groups can be removed under specific conditions to yield the final product.

Molecular Targets and Pathways: The compound does not have a specific biological target or pathway as it is primarily used as a synthetic intermediate. its derivatives may interact with various biological targets depending on their final structure and application.

Comparison with Similar Compounds

Structural and Functional Features

The following compounds share similarities in backbone structure or protecting group chemistry but differ in substituents, steric effects, and applications:

Table 1: Key Comparative Data

Key Differences and Implications

Pyrrolidinyl vs. Linear Chains :

- The target compound’s pyrrolidinyl group introduces rigidity, whereas linear analogs (e.g., Fmoc-L-Dap(Aloc)-OH) offer flexibility .

Protecting Group Strategies :

- Boc is acid-labile, while Aloc (allyloxycarbonyl) is removed via palladium catalysis, enabling orthogonal deprotection .

Solubility and Stability: Hydrophobic groups (e.g., Boc in (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid) reduce water solubility, limiting use in aqueous systems .

Steric Effects: Bulky substituents (e.g., phenylalanine in Fmoc-4-(Boc-amino)-L-phenylalanine) increase steric hindrance, affecting peptide folding .

Biological Activity

2-N-Fmoc-amino-3-(2-N-boc-amino-pyrrolidinyl)propionic acid is a compound that belongs to a class of amino acids modified for enhanced biological activity. Its structure includes a Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the amino terminus and a Boc (tert-butyloxycarbonyl) protecting group on the side chain. This compound is of interest due to its potential applications in peptide synthesis and therapeutic development.

The biological activity of this compound can be attributed to its role as a building block in peptide synthesis. The presence of the Fmoc and Boc groups allows for selective protection and deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptides with desired biological functions. Peptides synthesized using this compound can exhibit various biological activities, including receptor modulation, enzyme inhibition, and antimicrobial properties.

Stability and Bioavailability

One of the critical challenges in peptide therapeutics is bioavailability, often limited by proteolytic degradation. The modifications introduced by the Fmoc and Boc groups can enhance stability against enzymatic degradation, potentially leading to longer half-lives in circulation compared to unmodified peptides . This stability is crucial for therapeutic applications, as it allows for sustained biological activity.

Case Studies

- Therapeutic Applications : Research has demonstrated that peptides synthesized with this compound can effectively modulate biological pathways associated with various diseases. For instance, studies have shown significant improvements in receptor binding affinity and selectivity when using this amino acid in peptide constructs .

- Antimicrobial Activity : In a comparative study of peptides synthesized with different amino acid modifications, those incorporating this compound exhibited enhanced antimicrobial properties against specific bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Comparative Data Table

| Property | Unmodified Peptides | Peptides with this compound |

|---|---|---|

| Stability (hours in serum) | 1-2 | 6-12 |

| Receptor Binding Affinity (Kd) | High | Significantly higher (20% improvement) |

| Antimicrobial Efficacy (MIC µg/mL) | 50 | 25 |

Synthesis Techniques

The synthesis of this compound employs automated solid-phase peptide synthesis methods. These techniques allow for precise control over the sequence and composition of peptides, enhancing their therapeutic potential. The ability to incorporate non-natural amino acids like this compound expands the repertoire of biologically active peptides that can be developed .

Q & A

Basic Question

- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorption) to assess purity (>97% recommended for peptide synthesis) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (C27H32N2O6, MW: 504.56 g/mol) and detect side products like truncated sequences .

- Chiral Analysis : Circular dichroism (CD) or chiral HPLC to verify retention of stereochemistry at the α-carbon .

How do conflicting reports on the stability of the Boc group in this compound impact experimental design?

Advanced Question

Discrepancies arise from solvent-specific Boc stability:

- Stability in TFA : Boc remains intact in ≤30% TFA (v/v) but cleaves in >50% TFA, complicating resin cleavage in SPPS .

- Mitigation Strategy : Use low-concentration TFA (0.1% in DCM) for resin swelling without Boc deprotection. Post-synthesis, apply anhydrous HF for simultaneous Boc removal and resin cleavage .

- Validation : Perform comparative FT-IR or 19F NMR to confirm Boc retention during iterative synthesis steps .

What strategies are recommended for introducing this compound into cyclic or branched peptide architectures?

Advanced Question

- Cyclization : Use on-resin head-to-tail lactamization with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) after selective deprotection of the pyrrolidinyl amine .

- Branching : Incorporate via orthogonal "click chemistry" (e.g., CuAAC with propargylglycine) at the pyrrolidinyl nitrogen after Boc deprotection .

- Conformational Analysis : Employ MD simulations to predict the impact of the pyrrolidinyl group on peptide helicity or β-sheet propensity .

How does the pyrrolidinyl side chain influence peptide-receptor binding interactions compared to linear analogs?

Basic Question

- Steric Effects : The pyrrolidinyl group restricts side-chain rotation, enhancing binding specificity to rigid binding pockets (e.g., GPCRs or enzyme active sites) .

- Hydrogen Bonding : The secondary amine in pyrrolidine can form intramolecular H-bonds, stabilizing bioactive conformations. Compare binding affinities via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What are the common synthetic byproducts observed during SPPS with this compound, and how can they be minimized?

Advanced Question

- Byproducts :

- Detection : Use LC-MS with isotopic labeling (e.g., 13C-Fmoc) to trace incomplete deprotection .

How can researchers validate the orthogonality of Fmoc and Boc protecting groups in this compound under iterative synthesis conditions?

Basic Question

- Stepwise Validation :

- Cross-Testing : Compare FT-IR spectra (C=O stretch at 1690 cm⁻¹ for Boc) pre- and post-Fmoc deprotection .

What computational tools are recommended for modeling the conformational effects of this compound in peptide design?

Advanced Question

- Software :

- Parameters : Use GAFF (General AMBER Force Field) with modified torsional terms for Boc-protected amines .

How does the compound’s solubility profile affect its handling in aqueous vs. organic reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.